3-(4-Ethoxybenzoyl)acrylic acid

Description

Significance of 3-(4-Ethoxybenzoyl)acrylic Acid as a Key Organic Building Block

The utility of this compound as a key organic building block stems from the presence of multiple functional groups: a carboxylic acid, an alkene, and a ketone, all influenced by an aromatic ether. This trifunctional nature allows for a diverse array of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

One of the primary applications of this compound is in the construction of heterocyclic compounds, which are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com The conjugated system of the acrylic acid and the benzoyl group provides sites for various addition and condensation reactions. For instance, it can react with binucleophilic reagents to form a wide range of heterocyclic systems.

The reactivity of its different components allows for a variety of chemical reactions. The carboxylic acid group can undergo esterification or amidation. The α,β-unsaturated ketone system is susceptible to Michael addition, allowing for the introduction of a wide range of nucleophiles. Furthermore, the ketone and carboxylic acid can be targeted by reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield alcohols. The aromatic ring can also undergo substitution reactions, although the conditions need to be carefully controlled to avoid reactions at the other functional groups.

This versatility makes this compound a valuable starting material for creating diverse molecular scaffolds, which are then used in the development of new materials and in the discovery of biologically active compounds. chemimpex.com Its role as an intermediate is crucial in the production of various chemical products, including polymers and coatings.

Historical Context and Evolution of Research on Benzoyl-Acrylic Acid Derivatives

Research into β-benzoylacrylic acid and its derivatives has a long history, with early preparations involving multi-step sequences. One of the foundational methods for synthesizing the parent compound, β-benzoylacrylic acid, involved the Friedel-Crafts acylation of benzene (B151609) with maleic anhydride (B1165640). orgsyn.org This reaction forms the basis for the synthesis of many substituted benzoylacrylic acids.

Over the years, the synthetic methodologies have evolved, and numerous derivatives have been prepared and studied. The primary focus of early research was on understanding the fundamental reactivity of these compounds. For instance, it was noted that heating β-benzoylacrylic acid with dilute hydrochloric acid could lead to the formation of β-benzoyllactic acid, highlighting the reactivity of the double bond. orgsyn.org

In recent decades, the focus has shifted towards the application of benzoylacrylic acid derivatives in various fields, particularly in medicinal chemistry. The structural similarity of some derivatives to natural products and other biologically active molecules has spurred research into their potential as therapeutic agents. nih.gov For example, substituted benzoylacrylic acids have been investigated for their ability to inhibit enzymes or to interact with biological targets like the p53 protein, which is often mutated in cancer. researchgate.netresearchgate.net The development of new synthetic methods and the exploration of the biological activities of these compounds continue to be active areas of research, demonstrating the enduring importance of this class of molecules in organic and medicinal chemistry. researchgate.netgoogle.com

Data Table

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29582-31-8 |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 140–144°C |

| Density | 1.205 g/cm³ |

This data is compiled from publicly available chemical information.

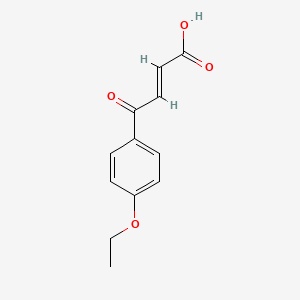

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-8H,2H2,1H3,(H,14,15)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIKNOMECIZQHQ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347743 | |

| Record name | (E)-4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29582-31-8 | |

| Record name | (E)-4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29582-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Ethoxybenzoyl Acrylic Acid

Established Synthetic Routes and Reaction Conditions

The preparation of 3-(4-ethoxybenzoyl)acrylic acid is primarily achieved through two well-established methods: a reaction involving 4-ethoxybenzoic acid and an acryloyl derivative, and an aldol-type condensation reaction.

One common route involves the reaction of 4-ethoxybenzoic acid with acryloyl chloride in the presence of a base, such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane (B109758) at temperatures ranging from 0°C to room temperature.

Another established method is the aldol (B89426) condensation between 4-ethoxybenzaldehyde (B43997) and a malonic acid derivative. This reaction can be catalyzed by either an acid or a base. A typical two-step approach may involve the initial esterification of 4-ethoxybenzoic acid with ethanol (B145695) to form the corresponding ester, followed by condensation with malonic acid using a catalyst like piperidine. Key parameters influencing the yield of this reaction include the polarity of the solvent (with ethanol and DMF being common choices), the reaction temperature (typically between 80–120°C), and the stoichiometric ratios of the reactants. Purification of the final product is often achieved through recrystallization from a mixture of ethanol and water.

A related condensation reaction is the Perkin-type reaction, where an aromatic aldehyde, in this case, 4-ethoxybenzaldehyde, reacts with an acid anhydride (B1165640) and its corresponding salt. For instance, the reaction of veratraldehyde (3,4-dimethoxybenzaldehyde), a structurally similar compound, with hippuric acid, sodium acetate, and acetic anhydride proceeds by heating to about 110°C, followed by a period on a steam bath. orgsyn.org This type of reaction leads to the formation of an azlactone intermediate, which can be subsequently hydrolyzed to the acrylic acid derivative.

The Friedel-Crafts acylation represents another potential, though less commonly detailed for this specific compound, synthetic strategy. This electrophilic aromatic substitution involves the reaction of an arene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. pressbooks.puborganic-chemistry.orglibretexts.orgmasterorganicchemistry.com In the context of this compound, this would likely involve the acylation of phenetole (B1680304) (ethoxybenzene) with a suitable three-carbon acylating agent containing a carboxylic acid or a precursor group. The reaction typically requires a stoichiometric amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), as both the reactant and the product can form complexes with it. organic-chemistry.org

Table 1: Established Synthetic Routes for this compound

| Synthetic Route | Reactants | Catalyst/Reagents | Solvent | Temperature | Key Features | Reference |

| Acylation | 4-Ethoxybenzoic acid, Acryloyl chloride | Triethylamine | Dichloromethane | 0°C to room temp. | Direct acylation of the pre-formed ethoxy-substituted aromatic acid. | |

| Aldol Condensation | 4-Ethoxybenzaldehyde, Malonic acid derivative | Piperidine (base) or Acid catalyst | Ethanol, DMF | 80–120°C | Condensation reaction forming the α,β-unsaturated system. | |

| Perkin-type Reaction | 4-Ethoxybenzaldehyde, Hippuric acid, Acetic anhydride | Sodium acetate | Acetic anhydride | ~110°C then steam bath | Forms an azlactone intermediate. | orgsyn.org |

| Friedel-Crafts Acylation | Ethoxybenzene, Maleic anhydride | Aluminum chloride (AlCl₃) | - | - | Electrophilic aromatic substitution. | pressbooks.puborganic-chemistry.orglibretexts.orgmasterorganicchemistry.com |

Novel Approaches and Methodological Advancements in its Preparation

Recent research has focused on developing more efficient and versatile methods for the synthesis of aroylacrylic acids and their derivatives, which can be applied to the preparation of this compound.

One area of advancement is the use of multicomponent reactions (MCRs), which offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. For instance, a novel three-component bicyclization strategy has been developed for the synthesis of densely functionalized pyrano[3,4-c]pyrroles starting from readily accessible 3-aroylacrylic acids, dialkyl acetylenedicarboxylates, and isocyanides. nih.gov This reaction proceeds through a cascade of events including a Huisgen 1,3-dipole formation, a Passerini-type reaction, a Mumm rearrangement, and an oxo-Diels–Alder reaction. nih.gov While this example demonstrates a derivatization of a 3-aroylacrylic acid, the principles of MCRs could be adapted to directly synthesize the core structure of this compound or its precursors.

The development of new catalytic systems is another key area of innovation. For example, ytterbium triflate (Yb(OTf)₃) has been shown to be an efficient catalyst for the microwave-assisted synthesis of 3-acylacrylic acid building blocks. acs.org This method offers advantages in terms of reaction time and efficiency. Similarly, research into Friedel-Crafts acylation has explored the use of alternative and milder catalysts to the traditional aluminum chloride. organic-chemistry.org

Furthermore, tandem reactions that combine multiple synthetic steps into a single operation are gaining prominence. Aza-Michael additions of chiral amines to aroylacrylic acids, combined with a crystallization-induced asymmetric transformation (CIAT), have been used to produce diastereomerically pure 4-oxo-2-aminoacids, which are precursors to other complex molecules. sciforum.net This highlights the potential for developing more streamlined and stereocontrolled syntheses of aroylacrylic acid derivatives.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of commodity and fine chemicals, including acrylic acid and its derivatives. While specific studies on the green synthesis of this compound are not abundant, general trends in the field are highly relevant.

A major focus of green chemistry is the use of renewable feedstocks. Research has demonstrated the feasibility of producing acrylic acid from bio-based resources such as glycerol (B35011), a byproduct of biodiesel production. d-nb.info These routes often involve biocatalytic steps. For instance, engineered microorganisms can convert glycerol to 3-hydroxypropionic acid (3-HP), which can then be chemically dehydrated to acrylic acid. d-nb.infomdpi.com A four-step, environmentally benign route from the platform chemical furfural (B47365) to acrylic acid has also been reported, with a total yield of 81%. d-nb.infod-nb.info

The use of environmentally friendly catalysts and reaction media is another core principle. Biocatalysis, employing enzymes or whole-cell systems, offers a green alternative to traditional chemical catalysis, often proceeding under mild conditions with high selectivity. d-nb.infoconsensus.app For example, ferulic acid decarboxylases (FDCs) have been shown to catalyze the decarboxylation of a wide range of acrylic acid derivatives. d-nb.info While this is a degradative reaction, it showcases the potential of enzymes to interact with this class of compounds. The direct biocatalytic production of acrylic acid from acrylyl-CoA using acyl-CoA hydrolases is also an active area of research. google.com The use of natural catalysts, such as lemon juice, under concentrated solar radiation has been explored for the synthesis of related heterocyclic compounds, highlighting the potential for innovative and eco-friendly approaches. nih.govresearchgate.net

Solvent choice is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of greener solvents like water or ethanol is highly desirable. imist.ma For example, a simple and efficient Friedel-Crafts acylation reaction over zinc oxide (ZnO) as a catalyst has been reported to proceed under solvent-free conditions. organic-chemistry.org

Table 2: Green Chemistry Approaches Relevant to Acrylic Acid Synthesis

| Green Chemistry Principle | Approach | Example | Reference |

| Use of Renewable Feedstocks | Bio-based synthesis from glycerol or furfural. | Production of acrylic acid from glycerol via 3-hydroxypropionic acid. | d-nb.infomdpi.com |

| Biocatalysis | Use of enzymes or whole-cell systems. | Ferulic acid decarboxylases for acrylic acid derivative conversion. | d-nb.info |

| Greener Solvents/Catalysts | Use of water, ethanol, or solvent-free conditions; natural catalysts. | Lemon juice as a catalyst under solar radiation for related syntheses. | nih.govresearchgate.net |

| Atom Economy | Multicomponent reactions (MCRs). | One-pot synthesis of complex heterocycles from 3-aroylacrylic acids. | nih.gov |

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is achiral, the synthesis of chiral analogues, particularly those with stereocenters in the acrylic acid backbone, is of significant interest for various applications. The development of stereoselective methods for the synthesis of related compounds provides valuable insights into potential strategies for creating chiral derivatives of this compound.

A key strategy for introducing chirality is the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. Organocatalysis has emerged as a powerful tool in this area. For example, cinchona alkaloid-derived bifunctional organocatalysts have been successfully used to catalyze the enantioselective Michael addition of β-keto esters to acrylic esters, thioesters, and N-acryloyl pyrrole, achieving high enantiomeric excesses (up to 98%). rsc.orgrsc.org This method allows for the creation of all-carbon quaternary stereocenters.

The asymmetric hydrogenation of aroylacrylic acids is another important route to chiral compounds. The use of a RuPHOX-Ru catalyst has been shown to afford chiral γ-lactones in high yields and with up to 93% enantiomeric excess. researchgate.net This reaction proceeds via the reduction of both the C=C and C=O double bonds in a single step. researchgate.net

The aza-Michael addition of chiral amines to aroylacrylic acids, particularly when combined with crystallization-induced diastereomer transformation (CIDT), provides a highly diastereoselective route to N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids. mdpi.com These chiral building blocks can then be further transformed into a variety of enantiomerically enriched compounds. mdpi.comsciforum.net

These examples demonstrate that the core structure of this compound is amenable to various stereoselective transformations, paving the way for the synthesis of a wide range of chiral analogues with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Investigations of 3 4 Ethoxybenzoyl Acrylic Acid

Electrophilic and Nucleophilic Addition Reactions Involving the Acrylic Moiety

The acrylic portion of 3-(4-Ethoxybenzoyl)acrylic acid, characterized by a carbon-carbon double bond conjugated with a carbonyl group, is susceptible to both electrophilic and nucleophilic addition reactions.

The electron-donating ethoxy group on the benzoyl ring enhances the electrophilicity of the β-carbon of the acrylic acid, making it a prime target for Michael addition reactions with nucleophiles such as amines and thiols. This 1,4-conjugate addition is a key reaction for forming new carbon-carbon and carbon-heteroatom bonds. However, the steric hindrance from the bulky p-ethoxybenzoyl group can sometimes reduce the reactivity compared to simpler acrylic acids.

Electrophilic addition reactions also occur across the double bond. libretexts.org Reagents like halogen acids (e.g., HCl, HBr) can add to the alkene, with the electrophilic proton attacking the π-bond to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.orglibretexts.org The presence of an acid catalyst can facilitate the addition of water (hydration) across the double bond to form an alcohol. csbsju.edu

Carboxylic Acid Functional Group Transformations: Esterification and Amidation Pathways

The carboxylic acid group of this compound readily undergoes typical transformations such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. google.com The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to remove the water formed during the reaction. Alternatively, the corresponding acyl chloride can be reacted with an alcohol to form the ester.

Amidation: Amide bonds can be formed by coupling the carboxylic acid with an amine. growingscience.com This reaction often requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. cmu.ac.th For instance, the reaction of 3-(4-substituted-benzoyl)acrylic acids with ethylamine (B1201723) has been successfully carried out using EDC and HOBt in dimethylformamide (DMF). cmu.ac.th Another efficient method involves converting the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine. growingscience.com

Carbonyl Reactivity and Related Condensation Reactions

The carbonyl group within the benzoyl moiety of this compound is an electrophilic center susceptible to nucleophilic attack. masterorganicchemistry.com This reactivity is fundamental to a variety of condensation reactions.

The carbonyl carbon can be attacked by a range of nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, lead to irreversible addition, forming tertiary alcohols after workup. masterorganicchemistry.com Weaker, reversible nucleophiles include alcohols and cyanide. masterorganicchemistry.com

Condensation reactions, such as the aldol (B89426) condensation, are also possible. The synthesis of this compound itself can be achieved via a condensation reaction between 4-ethoxybenzaldehyde (B43997) and malonic acid derivatives, often catalyzed by a base like piperidine.

Aromatic Ring Functionalization and Substitution Reactions

The ethoxy-substituted benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution reactions. The ethoxy group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the benzoyl acrylic acid moiety, substitutions are expected to occur at the ortho positions.

Examples of such reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These reactions typically proceed via the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. The specific conditions and reagents used will determine the nature of the substituent introduced onto the ring.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the various reactions of this compound relies on kinetic and spectroscopic investigations.

Kinetic Studies: Kinetic analysis of reactions like esterification or amidation can provide valuable information about the reaction order, rate constants, and activation energies. mdpi.com For example, studying the effect of reactant concentrations, catalyst loading, and temperature on the reaction rate can help to elucidate the reaction mechanism and optimize reaction conditions. researchgate.net For instance, kinetic studies of acid-catalyzed esterification of acrylic acid have shown the reaction to be influenced by the molar ratio of reactants and catalyst concentration. researchgate.net

Spectroscopic Studies: Spectroscopic techniques are indispensable for characterizing reactants, intermediates, and products, thereby providing mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to determine the structure of the products and can sometimes be used to observe reaction intermediates.

Infrared (IR) spectroscopy is useful for identifying functional groups, such as the disappearance of the carboxylic acid O-H stretch and the appearance of an ester or amide C=O stretch during esterification or amidation, respectively.

Mass Spectrometry (MS) helps in determining the molecular weight of the products, confirming the success of a transformation. cmu.ac.th

Computational studies, such as Density Functional Theory (DFT), can also be employed to model reaction pathways, calculate transition state energies, and provide a deeper understanding of the reaction mechanisms at a molecular level.

Utilization of 3 4 Ethoxybenzoyl Acrylic Acid in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Chiral Compounds and Enantioselective Transformations

The acrylic acid backbone of 3-(4-ethoxybenzoyl)acrylic acid presents a key opportunity for asymmetric transformations, enabling the synthesis of chiral molecules. While direct enantioselective reactions on this specific substrate are not extensively documented in readily available literature, its structural motifs are analogous to other α,β-unsaturated systems that are well-established precursors in chiral synthesis.

Methodologies applicable to such systems often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of reactions. For instance, asymmetric Michael additions to the α,β-unsaturated system could be employed to introduce a chiral center. Similarly, enantioselective hydrogenation of the carbon-carbon double bond, catalyzed by chiral metal complexes, would yield a chiral propanoic acid derivative. The development of specific chiral catalysts tailored for this compound and its derivatives holds potential for the efficient production of enantiomerically enriched compounds for various applications.

Building Block for Diverse Heterocyclic Frameworks

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it an excellent precursor for the synthesis of a variety of heterocyclic frameworks. The reaction of this compound with binucleophilic reagents can lead to the formation of diverse ring systems.

A notable example is its reaction with hydrazine (B178648) hydrate (B1144303) to form pyridazinone derivatives. Specifically, the reaction of 3-(p-ethoxybenzoyl)acrylic acid with hydrazine hydrate leads to the formation of a 4,5-dihydro-3(2H)-pyridazinone derivative nih.gov. This transformation highlights the utility of the α,β-unsaturated keto-acid system in constructing six-membered heterocyclic rings containing two nitrogen atoms. These pyridazinone scaffolds are of significant interest in medicinal chemistry due to their presence in a range of biologically active compounds.

Furthermore, the reactivity of the carbonyl and carboxylic acid groups can be exploited to synthesize other heterocyclic systems such as pyrazoles, pyrimidines, and oxazines, depending on the reaction conditions and the nucleophiles employed. The ethoxybenzoyl moiety can also be further functionalized to modulate the properties of the resulting heterocyclic compounds.

Application in the Synthesis of Fluorinated Organic Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. While direct fluorination of this compound is not a commonly reported transformation, this compound can serve as a starting material for the synthesis of more complex fluorinated molecules.

One potential strategy involves the conversion of the carboxylic acid to an acyl fluoride, which can then be used in various subsequent reactions. The synthesis of fluorinated heterocycles is another promising application. For example, by analogy to the synthesis of pyridazinones, fluorinated hydrazine derivatives could be reacted with this compound to produce fluorinated pyridazinone analogues. The synthesis of fluorinated pyrazoles from appropriate precursors is a well-established area of research, suggesting that derivatives of this compound could be utilized in similar synthetic strategies to create novel fluorinated pyrazole-containing compounds nih.gove-bookshelf.demiami.edu.

Strategic Intermediate in the Derivatization of Active Pharmaceutical Ingredients (APIs) Analogues (Synthetic Strategy Focus)

Active Pharmaceutical Ingredients (APIs) are the key components of pharmaceutical drugs responsible for their therapeutic effects. The synthesis of analogues of existing APIs is a crucial strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. This compound can serve as a valuable intermediate in this process.

Its reactive handles, the carboxylic acid and the ketone, allow for its incorporation into larger molecules, acting as a linker or a scaffold to connect different pharmacophores. For instance, the carboxylic acid can be converted to an activated ester or acyl chloride and then reacted with an amine or alcohol group on an API or its precursor to form an amide or ester linkage. This approach allows for the systematic modification of the API's structure.

The general importance of intermediates in the synthesis of APIs is well-recognized, as they are the building blocks in the multi-step processes of drug manufacturing uni.lu. While specific examples of the use of this compound in the synthesis of commercial API analogues are not widely published, its chemical functionalities make it a suitable candidate for such synthetic strategies. For example, acrylic acid derivatives have been used as scaffolds to design inhibitors of enzymes like cyclooxygenases and lipoxygenases .

Contributions to Natural Product Synthesis and Analogues

Natural products and their analogues are a rich source of inspiration for the development of new therapeutic agents. The structural complexity and biological activity of natural products often present significant synthetic challenges. While there are no prominent examples in the literature detailing the direct use of this compound in the total synthesis of a complex natural product, its potential as a building block for the synthesis of natural product-like scaffolds is significant.

The heterocyclic frameworks that can be synthesized from this compound, such as pyridazinones, are present in various natural products and biologically active molecules. By employing this compound as a starting material, synthetic chemists can access these core structures, which can then be further elaborated to construct the final natural product or its analogues. The synthesis of natural product analogues is a key strategy to explore structure-activity relationships and to develop compounds with improved properties nih.gov.

The general approach of utilizing versatile building blocks to construct complex molecular architectures is a cornerstone of modern natural product synthesis nih.gov. The reactivity and functionality of this compound position it as a useful tool in the synthetic chemist's arsenal (B13267) for the creation of novel and biologically relevant molecules.

Theoretical and Computational Chemistry Approaches to 3 4 Ethoxybenzoyl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 3-(4-Ethoxybenzoyl)acrylic acid. researchgate.netscience.gov Methods like the B3LYP functional are commonly employed to optimize the molecule's geometry and calculate its electronic properties. science.gov

The electronic structure is key to its reactivity. The para-substituted ethoxy group on the benzoyl ring acts as an electron-donating group, which influences the charge distribution across the entire molecule. This electronic effect enhances the electrophilicity of the β-carbon in the acrylic acid moiety, making it a prime target for nucleophilic attack.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The difference between these energies, the HOMO-LUMO gap (Egap), is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally signifies higher reactivity, as less energy is required for electronic excitation. nih.gov For the parent compound, acrylic acid, the HOMO-LUMO gap has been calculated at 5.545 eV, suggesting high stability. The extended conjugation in this compound would be expected to result in a smaller gap and thus higher reactivity compared to the unsubstituted acrylic acid.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. libretexts.org The MEP map uses a color scale to identify charge distribution: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (low electron density), which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, MEP analysis would show significant negative potential around the oxygen atoms of the carboxylic acid and benzoyl carbonyl groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. Conversely, the protons of the carboxylic acid and the hydrogens on the aromatic ring would exhibit positive potential.

Table 1: Calculated Physicochemical and Electronic Properties of this compound

| Property | Predicted Value/Descriptor | Computational Method/Source | Significance |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₂O₄ | - | Basic structural information. |

| Molecular Weight | 220.22 g/mol | PubChem | Mass of one mole of the compound. |

| HOMO-LUMO Gap (Egap) | A relatively small gap is predicted due to extended conjugation. | Conceptual (based on related structures ) | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl and carboxyl oxygens; positive on acidic proton. | Conceptual (based on general principles libretexts.orgresearchgate.net) | Predicts sites for electrophilic and nucleophilic attack. |

| Reactivity Hotspots | β-carbon of the acrylic acid moiety. | DFT Analysis | Identifies the most likely site for Michael addition reactions. |

Molecular Modeling of Reactivity and Interactions

Molecular modeling techniques build upon electronic structure calculations to simulate the dynamic behavior of this compound and its interactions with other chemical species. These models can explain observed reactivity patterns and predict binding affinities.

Molecular Dynamics (MD) simulations are particularly useful for studying the compound's behavior over time, especially its non-covalent interactions with other molecules or surfaces. nih.govmdpi.com In a typical MD setup, the molecule is placed in a simulation box, often with solvent molecules like water, and the forces between all atoms are calculated repeatedly to model their movements. nih.gov Such simulations can be used to calculate binding free energies. For instance, MD simulations have been used to assess the stability of enzyme-inhibitor complexes, revealing that the specific orientation of a substituent like an ethoxy group can significantly impact the binding free energy.

Table 2: Application of Molecular Modeling to this compound

| Modeling Technique | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of Reactivity | Quantifies how the ethoxy group's electron-donating nature and the benzoyl group's steric bulk influence reactivity at the β-carbon. |

| Molecular Docking | Interaction with Biomolecules | Predicts the preferred binding orientation and affinity of the molecule within a protein's active site (hypothetical application). |

| Molecular Dynamics (MD) Simulations | Stability of Interactions | Assesses the conformational stability and calculates the binding free energy of the molecule when interacting with other species over time. |

Reaction Pathway Analysis and Transition State Modeling

A primary goal of computational chemistry is to elucidate reaction mechanisms by mapping the entire reaction pathway. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition State Theory (TST) provides the theoretical framework for this analysis, postulating that the reaction rate is determined by the energy barrier (activation energy) required to reach a high-energy activated complex, or transition state. wikipedia.orgwizeprep.com Computational methods locate the transition state as a first-order saddle point on the potential energy surface—a point of maximum energy along the reaction coordinate but minimum energy in all other directions. wikipedia.org

For this compound, which undergoes reactions like Michael additions, oxidation, and reduction, computational modeling can map out the step-by-step mechanism. wikipedia.org For the Michael addition of a nucleophile, the process would be modeled as follows:

Reactant Complex: The initial geometries of this compound and the nucleophile are optimized.

Transition State Search: A search is performed to locate the transition state structure corresponding to the nucleophile's attack on the β-carbon.

Activation Energy Calculation: The energy difference between the reactant complex and the transition state (the Gibbs free energy of activation, ΔG‡) is calculated. This value is directly related to the reaction rate. fiveable.me

Product Complex: The geometry of the resulting enolate intermediate and the final product are optimized.

This approach allows chemists to understand the feasibility of a proposed mechanism, predict the major products, and design catalysts that can lower the activation energy by stabilizing the transition state. wizeprep.comshu.ac.uk

Spectroscopic Property Predictions for Structural Elucidation

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for confirming molecular structures determined experimentally.

The theoretical vibrational (FT-IR) spectrum can be calculated using DFT. orientjchem.org The calculation yields the frequencies and intensities of all fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor to improve agreement. orientjchem.orgmdpi.com For this compound, calculations would be expected to predict strong absorptions corresponding to the C=O stretches of the carboxylic acid and ketone, as well as the C=C stretch of the acrylate (B77674) system, which align with experimental findings.

Similarly, Nuclear Magnetic Resonance (NMR) spectra can be predicted. stanford.edu The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding of each nucleus. mdpi.com The calculated shieldings are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are valuable for assigning complex spectra and confirming the connectivity of atoms. For this molecule, calculations would predict distinct signals for the ethoxy protons, the vinyl protons, and the aromatic protons, corroborating the experimental data.

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for this compound

| Spectroscopy | Experimental Data | Theoretical Prediction Approach | Purpose of Comparison |

|---|---|---|---|

| FT-IR (C=O stretch) | ~1700 cm⁻¹ | DFT frequency calculation (e.g., B3LYP), followed by scaling. | Confirming the presence and electronic environment of carbonyl functional groups. |

| FT-IR (C=C stretch) | ~1630 cm⁻¹ | DFT frequency calculation, followed by scaling. | Confirming the presence of the conjugated alkene system. |

| ¹H NMR (CH₃ of ethoxy) | δ 1.3–1.5 ppm | GIAO method to calculate magnetic shielding, referenced to TMS. | Structural confirmation of the ethyl group. |

| ¹H NMR (OCH₂ of ethoxy) | δ 4.0–4.2 ppm | GIAO method to calculate magnetic shielding, referenced to TMS. | Structural confirmation and probing the electronic environment of the ether linkage. |

| ¹H NMR (Vinyl & Aromatic) | δ 6.2–7.8 ppm | GIAO method to calculate magnetic shielding, referenced to TMS. | Confirming the core structure and substitution pattern. |

Future Directions and Emerging Research Avenues for 3 4 Ethoxybenzoyl Acrylic Acid

Potential in Materials Science and Polymer Chemistry Research

The presence of a polymerizable acrylic acid moiety makes 3-(4-ethoxybenzoyl)acrylic acid a promising monomer for the creation of novel polymers with tailored properties. riverlandtrading.comgoogle.com The incorporation of this monomer into polymer chains can impart specific functionalities derived from its distinct structural components.

The ethoxybenzoyl group is expected to enhance properties such as thermal stability, adhesion, and hydrophobicity. polysciences.com This makes polymers derived from this compound potential candidates for advanced coatings, adhesives, and sealants where durability and resistance to environmental factors are crucial. riverlandtrading.comacs.org Copolymerization with other monomers, such as various acrylic and methacrylic esters, can allow for the fine-tuning of the final polymer's characteristics, including hardness, flexibility, and glass transition temperature, to meet the demands of specific applications. gantrade.com

Furthermore, the carboxylic acid group provides a site for crosslinking reactions, which can be used to create robust polymer networks. gantrade.com This functionality also opens the door to developing "smart" materials. For instance, polymers containing this moiety could exhibit pH-responsive behavior, where changes in acidity alter their swelling properties, making them suitable for applications in controlled-release systems or sensors. nih.govrsc.org The assembly of scaffolds from poly(acrylic acid) (PAA) has been explored for tissue engineering, suggesting that polymers of this compound could be investigated for creating biocompatible materials for biomedical applications. nih.govnih.gov

Table 1: Potential Applications of Polymers Derived from this compound

| Application Area | Potential Advantage | Relevant Structural Feature |

| Specialty Coatings | Enhanced durability, gloss, and weather resistance | Aromatic ethoxybenzoyl group |

| Adhesives & Sealants | Improved bonding strength and chemical resistance | Acrylic backbone and ethoxybenzoyl group |

| Smart Polymers | pH-responsive swelling and release | Carboxylic acid functionality |

| Biomaterials | Scaffolds for tissue engineering | Biocompatible polymer backbone |

Integration into Catalytic Systems and Organocatalysis

The structural features of this compound and its derivatives offer intriguing possibilities for their use in catalytic systems. The core structure can be envisioned as a scaffold for the design of novel ligands for transition metal catalysis or as a substrate in organocatalytic transformations.

Benzoylacrylic acids have been utilized in palladium-catalyzed reactions, such as decarboxylative arylations to form chalcones. acs.org This indicates that this compound could serve as a substrate in similar cross-coupling reactions to generate complex molecular architectures. The electronic properties of the ethoxy group may influence the reactivity and selectivity of such catalytic processes.

In the realm of organocatalysis, the α,β-unsaturated system is a classic Michael acceptor. wikipedia.orgmasterorganicchemistry.com Asymmetric Michael additions to acrylic acid derivatives, catalyzed by chiral organocatalysts, are a powerful tool for creating stereogenic centers. nih.gov this compound could be a valuable substrate in such reactions, leading to the enantioselective synthesis of functionalized molecules. The development of new organocatalytic systems tailored for this specific substrate could expand its synthetic utility. Furthermore, derivatives of the carboxylic acid, such as amides or esters, could be explored to modulate reactivity and selectivity in these transformations. researchgate.netresearchgate.net

The carboxylic acid moiety itself can participate in catalytic cycles or be used to anchor the molecule to a solid support, creating heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of green chemistry. researchgate.net

Exploration of Novel Synthetic Methodologies and Reactivity Patterns

While established methods for synthesizing this compound exist, such as the reaction of 4-ethoxybenzoic acid with acryloyl chloride or aldol-type condensations, there is room for the exploration of novel and more sustainable synthetic routes. Green chemistry principles could be applied to develop syntheses that utilize less hazardous reagents, reduce waste, and improve energy efficiency. researchgate.netjournaljpri.com For example, catalytic routes that avoid stoichiometric reagents or the use of biomass-derived starting materials could be investigated. d-nb.inforsc.org

The reactivity of this compound is dominated by its α,β-unsaturated carbonyl system, making it susceptible to conjugate additions (Michael additions) by various nucleophiles like amines and thiols. wikipedia.org The electron-donating nature of the para-ethoxy group influences the electrophilicity of the β-carbon. A deeper investigation into its reactivity profile with a wider range of nucleophiles under various conditions could uncover novel transformations.

Beyond conjugate addition, the molecule offers multiple sites for chemical modification, including the carboxylic acid, the aromatic ring, and the alkene double bond.

Table 2: Potential Reactions and Methodologies for this compound

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Green Synthesis | Biocatalysts, renewable feedstocks | Environmentally benign production |

| Michael Addition | Chiral organocatalysts, various nucleophiles | Asymmetric synthesis of complex molecules |

| Cycloadditions | Dienes (e.g., in Diels-Alder reactions) | Construction of cyclic and polycyclic systems |

| Derivatization | At the carboxylic acid or aromatic ring | Creation of a library of functionalized analogues |

The Diels-Alder reaction, for instance, could provide a pathway to complex cyclic structures. A related compound, 3-(4-methoxybenzoyl)acryloyl oxazolidinone, has been used as a dienophile in asymmetric Diels-Alder reactions to synthesize precursors for potent HIV-1 protease inhibitors. researchgate.net This suggests that this compound derivatives could be valuable in similar cycloaddition strategies.

Interdisciplinary Research Opportunities in Chemical Biology (Emphasizing Chemical Synthesis)

This compound serves as a valuable scaffold for the synthesis of molecules with potential biological activity. Its use as an intermediate in the synthesis of more complex molecules opens up opportunities for interdisciplinary research in chemical biology, with a strong emphasis on the synthetic aspect of creating new molecular entities for biological screening.

The benzoylacrylic acid framework is present in molecules that have been investigated as inhibitors of various enzymes. For example, related structures have been explored as potential inhibitors of protein tyrosine phosphatases (PTPs) and histone deacetylases (HDACs). google.compatsnap.com By using this compound as a starting point, medicinal chemists can design and synthesize libraries of derivatives to probe structure-activity relationships for specific biological targets. Modifications can be systematically introduced at the carboxylic acid, the ethoxy group, or the aromatic ring to optimize binding affinity and selectivity for a target enzyme.

For instance, the carboxylic acid can be converted to various amides or esters, or coupled with amino acids or other biomolecules. mdpi.comnih.gov The synthesis of such derivatives, followed by biological evaluation, is a cornerstone of drug discovery. The acrylic acid moiety also provides a handle for introducing further complexity, for example, through Michael additions to link the scaffold to other pharmacophores. researchgate.net The ultimate goal of such synthetic efforts is to develop novel chemical probes to study biological processes or to identify lead compounds for the development of new therapeutic agents. rsc.orgtcichemicals.com

Q & A

Q. What are the common synthetic routes for 3-(4-Ethoxybenzoyl)acrylic acid, and how can reaction conditions be optimized for yield?

Synthesis typically involves condensation reactions between 4-ethoxybenzoyl derivatives and acrylic acid precursors. For example, trans-3-(4-Ethoxybenzoyl)acrylic acid (96% purity) can be synthesized via Knoevenagel condensation using a benzaldehyde derivative and malonic acid, catalyzed by pyridine or piperidine . Optimization includes:

- Temperature control : Reactions are often conducted at 80–100°C to enhance kinetics while avoiding decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Catalyst screening : Lewis acids like zinc chloride may improve regioselectivity.

- Purification : Recrystallization from ethanol/water mixtures enhances purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR : H and C NMR identify the ethoxy group (δ ~1.4 ppm for CH, δ ~4.1 ppm for OCH), conjugated carbonyl (δ ~170–175 ppm), and acrylic protons (δ ~6–7 ppm with coupling constants Hz for trans-configuration) .

- IR : Strong peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-O of ethoxy group).

- HPLC : Reverse-phase columns (e.g., C18) with UV detection at 254 nm assess purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass spectrometry : ESI-MS confirms molecular weight (219.21 g/mol) via [M-H] ion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound under varying experimental conditions?

Discrepancies arise from polymorphic forms or solvent interactions. Methodological approaches include:

- Thermogravimetric analysis (TGA) : Quantifies thermal stability and decomposition points.

- Dynamic light scattering (DLS) : Measures aggregation in aqueous buffers.

- High-resolution crystallography : Identifies polymorphs using SHELXL for structure refinement .

- Solubility screening : Use Hansen solubility parameters to select solvents. For example, dimethyl sulfoxide (DMSO) enhances solubility for biological assays, while chloroform is suitable for organic synthesis .

Q. What strategies are effective in elucidating the crystal structure of this compound using SHELX software?

- Data collection : Use synchrotron X-ray sources for high-resolution data. Ensure crystal quality via slow evaporation from ethanol.

- Space group determination : SHELXD identifies possible space groups (e.g., P2/c) from intensity statistics .

- Refinement : SHELXL refines anisotropic displacement parameters. Key steps:

Q. How does structural modification of the ethoxy group influence bioactivity, and what in vitro models are suitable for assessment?

- Bioactivity modulation : Replacement of the ethoxy group with methoxy or hydroxy groups alters electron density and hydrogen-bonding capacity, affecting interactions with biological targets (e.g., enzymes or receptors).

- In vitro models :

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to reference drugs .

- Enzyme inhibition : Fluorescence-based assays for cyclooxygenase (COX) or lipoxygenase (LOX) to evaluate anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.